Cas no 27678-30-4 (methyl 4-isocyanatobutanoate)

Methyl 4-isocyanatobutanoate is a versatile isocyanate ester with the molecular formula C6H9NO3. It features a reactive isocyanate group (–NCO) and an ester functionality, making it valuable in organic synthesis and polymer chemistry. The compound is particularly useful as a bifunctional building block for the preparation of urethanes, ureas, and other derivatives through nucleophilic addition reactions. Its ester group allows for further functionalization or hydrolysis, enhancing its utility in tailored material design. Methyl 4-isocyanatobutanoate is employed in coatings, adhesives, and specialty polymers, where controlled reactivity and structural flexibility are required. Proper handling is essential due to its moisture sensitivity and potential health hazards.
methyl 4-isocyanatobutanoate structure
methyl 4-isocyanatobutanoate structure
Product Name:methyl 4-isocyanatobutanoate
CAS No:27678-30-4
MF:C6H9NO3
MW:143.140561819077
CID:2136675
PubChem ID:2759393
Update Time:2025-06-08

methyl 4-isocyanatobutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-isocyanatobutanoate
    • Inchi: 1S/C6H9NO3/c1-10-6(9)3-2-4-7-5-8/h2-4H2,1H3
    • InChI Key: RFJYIMHSDXFLQF-UHFFFAOYSA-N
    • SMILES: O(C)C(CCCN=C=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5

methyl 4-isocyanatobutanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M678300-25mg
Methyl 4-Isocyanatobutanoate
27678-30-4
25mg
$ 50.00 2022-06-03
TRC
M678300-50mg
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$ 70.00 2022-06-03
TRC
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$ 275.00 2022-06-03
Enamine
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$53.0 2025-03-21
Enamine
EN300-125843-0.1g
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Enamine
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$116.0 2025-03-21
Enamine
EN300-125843-0.5g
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27678-30-4 95.0%
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$218.0 2025-03-21
Enamine
EN300-125843-1.0g
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$314.0 2025-03-21
Enamine
EN300-125843-2.5g
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$614.0 2025-03-21
Enamine
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27678-30-4 95.0%
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$908.0 2025-03-21

Additional information on methyl 4-isocyanatobutanoate

Recent Advances in the Application of Methyl 4-Isocyanatobutanoate (CAS: 27678-30-4) in Chemical Biology and Pharmaceutical Research

Methyl 4-isocyanatobutanoate (CAS: 27678-30-4) has emerged as a versatile chemical building block in recent pharmaceutical and chemical biology research. This bifunctional compound, containing both an isocyanate group and a methyl ester moiety, has demonstrated significant utility in drug discovery, bioconjugation, and materials science. Recent studies highlight its role as a key intermediate in the synthesis of novel therapeutic agents and its applications in targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness in creating urea-linked prodrugs. Researchers utilized methyl 4-isocyanatobutanoate to develop pH-sensitive drug conjugates that showed improved tumor targeting and reduced systemic toxicity in preclinical models. The isocyanate group's reactivity with amines allowed for efficient conjugation with various anticancer agents, while the ester moiety provided tunable release kinetics.

In chemical biology applications, a breakthrough reported in ACS Chemical Biology (2024) showcased methyl 4-isocyanatobutanoate's role in creating activity-based protein profiling (ABPP) probes. The compound's ability to form stable covalent bonds with nucleophilic amino acids enabled the development of novel probes for studying enzyme activity in live cells, particularly for cysteine proteases involved in inflammatory diseases.

Recent synthetic methodology developments have expanded the utility of this compound. A Nature Communications (2023) paper described a novel metal-free coupling reaction using methyl 4-isocyanatobutanoate as a linchpin for constructing complex heterocycles. This approach provided access to previously challenging molecular architectures with potential applications in CNS drug development.

The compound's safety profile and handling considerations have also been the subject of recent investigations. A 2024 Chemical Research in Toxicology study systematically evaluated its reactivity and potential toxicity mechanisms, providing important guidelines for its safe use in laboratory and industrial settings. These findings are particularly relevant given the growing industrial applications of methyl 4-isocyanatobutanoate in polymer chemistry and biomaterials.

Looking forward, methyl 4-isocyanatobutanoate continues to attract attention for its potential in emerging therapeutic areas. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a building block for stimuli-responsive biomaterials. The compound's unique chemical properties position it as a valuable tool in addressing current challenges in drug delivery and targeted therapy.

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